

physical and chemical properties of bulk MoSe₂

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An In-depth Technical Guide to the Physical and Chemical Properties of Bulk **Molybdenum Diselenide** (MoSe₂)

Introduction

Molybdenum diselenide (MoSe₂) is a transition metal dichalcogenide (TMDC) that has garnered significant interest within the scientific community. As a layered semiconductor, it exhibits unique electronic and optoelectronic properties that differ substantially from its monolayer form. Bulk MoSe₂ is characterized by its hexagonal crystal structure and an indirect bandgap. This guide provides a comprehensive overview of the core physical and chemical properties of bulk MoSe₂, details common experimental characterization protocols, and presents this data in a structured format for researchers, scientists, and professionals in drug development.

Crystal Structure

Bulk MoSe₂ crystallizes in a hexagonal structure belonging to the P6₃/mmc space group[1][2]. The material is composed of Se-Mo-Se "sandwich" layers, where a single plane of molybdenum atoms is covalently bonded to two planes of selenium atoms in a trigonal prismatic coordination[3][4]. These layers are stacked and held together by weak van der Waals forces[1]. This layered nature allows for mechanical exfoliation to obtain thinner, few-layer, or monolayer samples[3].

The fundamental structural properties of bulk 2H-MoSe₂ are summarized in the table below.

Property	Value	Reference
Crystal System	Hexagonal	[2]
Space Group	P63/mmc (No. 194)	[1][2]
Lattice Constant (a)	3.32 Å	[2]
Lattice Constant (c)	13.54 Å	[2]
Mo-Se Bond Length	2.53 - 2.55 Å	[1][2]
Density	6.51 g/cm ³	[2]

Electronic and Optical Properties

Bulk MoSe₂ is an indirect bandgap semiconductor, a key characteristic that distinguishes it from its monolayer counterpart which possesses a direct bandgap[3][5]. This transition in band structure significantly influences its optical properties. The electronic properties are primarily dictated by the d-orbitals of the molybdenum atoms and the p-orbitals of the selenium atoms[6]. The table below outlines the key electronic and optical parameters.

Property	Value	Notes	Reference
Bandgap Type	Indirect	Transitions to a direct bandgap in its monolayer form.	[3][5]
Bandgap Energy	1.1 - 1.30 eV	Value varies based on experimental/theoretical method.	[2][7]
Optical Band Gap	~1.23 eV	Determined from ellipsometric spectra analysis.	[8]

The optical response of bulk MoSe₂, including its absorption and reflection characteristics, makes it a candidate for various optoelectronic applications such as photodetectors and

photocatalysts[1][9]. Bulk MoSe₂ exhibits a stronger absorption coefficient compared to its monolayer form, making it suitable for absorption-based devices[1].

Mechanical Properties

The mechanical properties of MoSe₂ are anisotropic due to its layered structure. The strong in-plane covalent bonds result in high stiffness within the layers, while the weak interlayer van der Waals forces lead to lower stiffness perpendicular to the layers[4].

Property	Value/Observation	Reference
Young's Modulus	Anisotropic; higher in the in-plane direction.	[4]
Elastic Constant (C ₁₁)	Higher than C ₃₃ , indicating greater in-plane stiffness.	[4]
Hardness	The 3Hb-MoSe ₂ polymorph exhibits greater hardness.	[6]

Thermal Properties

Understanding the thermal transport properties of MoSe₂ is critical for its application in electronic and thermoelectric devices where heat management is essential[8]. The thermal conductivity of MoSe₂ has been investigated through both experimental techniques and theoretical simulations.

Property	Value	Method/Notes	Reference
Thermal Conductivity	~28.48 W/(m·K) at room temp.	Measured for large-area polycrystalline films.	[8]
Thermal Conductivity	59 ± 18 W/(m·K) at room temp.	Measured for monolayer via opto-thermal Raman.	[10]

Chemical Properties

Bulk MoSe₂ is a relatively stable material. The stoichiometry of MoSe₂ films can be characterized using techniques like X-ray Photoelectron Spectroscopy (XPS), which has shown a Mo/Se atomic ratio of approximately 1.0:2.2 in some CVD-grown films[8]. The surface of MoSe₂ is reactive at its edges, which serve as active sites for catalytic processes[1].

Experimental Protocols and Characterization

The properties of bulk MoSe₂ are determined through a variety of experimental techniques. Below are brief descriptions of the key methodologies.

Synthesis of Bulk MoSe₂

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- **Chemical Vapor Deposition (CVD):** This is a common bottom-up method to grow large-area, high-quality MoSe₂ films. Precursors, such as MoO₃ and Se powders, are heated in a furnace. A carrier gas (e.g., Ar/H₂) transports the vaporized precursors to a substrate where they react and deposit a thin film of MoSe₂. Growth parameters like temperature, time, and gas flow rates are controlled to achieve desired film thickness and quality[7][11].
- **Hydrothermal/Solvothermal Synthesis:** In this method, precursors like sodium molybdate and a selenium source are dissolved in a solvent (e.g., water) in a sealed container (autoclave) and heated. The high temperature and pressure drive the chemical reaction to form MoSe₂ nanocrystals or powders[12].

Material Characterization

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- **X-Ray Diffraction (XRD):** This technique is fundamental for confirming the crystal structure and phase of the synthesized MoSe₂. The sample is irradiated with X-rays, and the resulting diffraction pattern provides information about the lattice parameters and crystallographic orientation[13].

- **Raman Spectroscopy:** Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of the material. For bulk MoSe₂, characteristic peaks corresponding to in-plane (E_{12g}) and out-of-plane (A_{1g}) vibrational modes are observed. The positions and separation of these peaks can be used to confirm the material's identity and estimate the number of layers[11].
- **X-Ray Photoelectron Spectroscopy (XPS):** XPS is used to determine the elemental composition and chemical states of the atoms in the material. By analyzing the core-level spectra of Mo 3d and Se 3d orbitals, the stoichiometry and presence of Mo-Se bonds can be confirmed[8].
- **Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM):** SEM provides high-resolution images of the surface morphology and topography of the MoSe₂ films or crystals. AFM is used to obtain detailed three-dimensional surface profiles and can be used to measure the thickness of exfoliated flakes with atomic precision.
- **Optical Spectroscopy (Photoluminescence and Absorption):** Photoluminescence (PL) and UV-Vis absorption spectroscopy are used to investigate the electronic and optical properties. For bulk MoSe₂, the PL emission is weak due to its indirect bandgap. The absorption spectrum helps in determining the optical bandgap of the material[13].

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